molecular formula C10H13N3 B11913192 N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine

N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine

Cat. No.: B11913192
M. Wt: 175.23 g/mol
InChI Key: HJEILIACIIDBRS-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine is a heterocyclic amine featuring a pyrrolo[3,2-b]pyridine core linked to an ethylamine group with an N-methyl substitution. The molecule’s commercial availability (e.g., through EOS Med Chem) underscores its relevance in drug discovery pipelines .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-11-6-4-8-7-13-9-3-2-5-12-10(8)9/h2-3,5,7,11,13H,4,6H2,1H3

InChI Key

HJEILIACIIDBRS-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution at the N-1 position with a tert-butylcarbonate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and substitution reactions, optimized for yield and purity. The process would typically be carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine has been explored for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . This makes it a valuable compound in cancer research, particularly for targeting tumors with abnormal FGFR signaling. Additionally, its unique structure allows for modifications that can enhance its activity and selectivity, making it a versatile scaffold in drug discovery.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as the ATP-binding site of FGFRs . The pyrrolopyridine core facilitates binding through hydrogen-bond interactions, which inhibit the receptor’s activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolopyridine-Based Derivatives

2-{1H-Pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
  • Structural Difference : Lacks the N-methyl group on the ethylamine chain.
  • Physicochemical Properties : Molecular weight 175.62 g/mol (vs. 189.66 g/mol for the target compound) and CAS 27311-25-7 .
2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
  • Structural Difference : Features a methyl group at the 5-position of the pyrrolopyridine ring.
  • Synthesis : Prepared via chloroethylation of pyrrolopyridine intermediates, similar to protocols in azatryptamine synthesis .
  • Impact : Methylation at the 5-position could enhance steric hindrance, influencing receptor-binding selectivity .
1-Methyl-4-azatryptamine and 1-Methyl-7-azatryptamine
  • Structural Difference : Nitrogen atoms repositioned in the fused ring system (pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine) .
  • Biological Relevance: Such positional isomers are known to exhibit distinct affinities for serotonin and melatonin receptors .

Amine-Substituted Derivatives

N-Methyl-2-(pyridin-3-yl)ethan-1-amine
  • Structural Difference : Replaces the pyrrolopyridine core with a pyridine ring.
  • Synthetic Utility : Used as a precursor in the synthesis of multitarget inhibitors (e.g., MAO B inhibitors) .
  • Activity : Pyridine-based analogs often exhibit reduced binding to indoleamine targets compared to pyrrolopyridine derivatives .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Difference : Contains a pyrazole ring instead of pyrrolopyridine.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% with a melting point of 104–107°C .
  • Application : Demonstrates antimicrobial activity, highlighting scaffold versatility beyond neurological targets .

Heterocyclic Variants with Modified Cores

2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride
  • Structural Difference : Chlorine substitution at the 5-position and [2,3-b] ring fusion.
  • Synthesis : Achieved via desilylation using tetrabutylammonium fluoride .
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
  • Structural Difference : Methylation on the pyrrole nitrogen (1-position) and [2,3-b] ring fusion.
  • Properties : Molecular formula C₁₀H₁₄ClN₃; CAS 2060008-06-0 .
  • Impact : Nitrogen methylation may reduce susceptibility to oxidative metabolism .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine C₁₁H₁₃N₃ 189.66 Not specified N-methyl, [3,2-b] ring fusion
2-{1H-Pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride C₉H₁₀ClN₃O 175.62 27311-25-7 Unmethylated amine
2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride C₁₀H₁₄Cl₂N₃ 245.15 Not specified 5-methyl on pyrrolopyridine
N-Methyl-2-(pyridin-3-yl)ethan-1-amine C₈H₁₂N₂ 136.20 Not specified Pyridine core

Research Implications and Gaps

  • Biological Activity: Limited data exist on the target compound’s specific targets, though analogs like azatryptamines are linked to melatonin receptor modulation .
  • SAR Insights : Methylation on the amine (N-methyl) and pyrrolopyridine ring positions (5-methyl) may fine-tune lipophilicity and target engagement .
  • Synthetic Challenges : Low yields in cyclopropylamine derivatives (e.g., 17.9% ) highlight the need for optimized protocols.

Biological Activity

N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine, with the CAS number 1189798-99-9, is a synthetic compound that belongs to the pyrrolopyridine class of heterocycles. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. Its unique structure contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3, with a molecular weight of approximately 175.23 g/mol. The compound features a pyrrolopyridine core which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
CAS Number1189798-99-9

Research indicates that compounds similar to this compound interact with various receptors in the central nervous system (CNS) and may exhibit neuroactive properties. The binding affinity of these compounds to specific receptors can lead to significant biological effects, including modulation of neurotransmitter systems.

Neuroactive Properties

Studies have shown that this compound may possess antidepressant-like effects. Similar compounds in the pyrrolopyridine class have been evaluated for their ability to influence serotonin and dopamine pathways, which are crucial in mood regulation.

Antitumor Activity

In vitro studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, derivatives of pyrrolopyridines have demonstrated activity against acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluating pyrrolopyridine derivatives found that certain compounds exhibited potent activity against AML cell lines MV4-11 and Kasumi-1. These compounds activated CD86 mRNA expression and induced differentiation in AML cells, suggesting a mechanism that could be explored further for therapeutic development .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has identified key modifications that enhance biological activity. For example, specific substitutions on the pyrrolopyridine core have been linked to improved binding affinities and increased efficacy against tumor cells .
  • Comparative Analysis : A comparative analysis of structurally related compounds highlighted the diversity within the pyrrolopyridine class. For instance:
Compound NameCAS NumberBiological Activity
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine2172508-47-1Antidepressant
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-y}ethanamine hydrochloride2060008-06-0Antitumor
N-Methyl-N-(pyrrolo[2,3-b]pyridin) ethanamine1189798–99–9Neuroactive

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